An In-depth Technical Guide to the Structure and Stereochemistry of (-)-Verbenene
An In-depth Technical Guide to the Structure and Stereochemistry of (-)-Verbenene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Verbenene, a bicyclic monoterpene, is a chiral molecule of significant interest in various fields of chemical research. This technical guide provides a comprehensive overview of the structure and stereochemistry of (-)-Verbenene, including its chemical identity, key physicochemical properties, and detailed stereochemical configuration. This document also outlines an experimental protocol for a plausible synthetic route and presents available spectroscopic data for its characterization. A logical diagram illustrating the stereochemical relationships of related compounds is also provided to aid in the understanding of its chiral nature.
Chemical Identity and Physicochemical Properties
(-)-Verbenene is a naturally occurring bicyclic monoterpene. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ | [NIST, PubChem] |
| Molecular Weight | 134.22 g/mol | [NIST, PubChem] |
| IUPAC Name | (1S,5S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene | [PubChem] |
| CAS Registry Number | 4080-46-0 | [NIST, PubChem] |
| Appearance | Colorless to pale yellow liquid (estimated) | [The Good Scents Company] |
| Boiling Point | 162-164 °C at 760 mmHg | [The Good Scents Company] |
| Solubility | Insoluble in water; soluble in alcohol and most organic solvents. | [The Good Scents Company, Wikipedia] |
Stereochemistry of (-)-Verbenene
The stereochemistry of (-)-Verbenene is defined by the spatial arrangement of atoms at its two chiral centers. The levorotatory nature of this enantiomer, indicated by the "(-)" prefix, corresponds to a specific absolute configuration.
Absolute Configuration
The absolute configuration of the chiral centers in (-)-Verbenene is determined using the Cahn-Ingold-Prelog (CIP) priority rules. The two stereocenters are located at the bridgehead carbons of the bicyclo[3.1.1]heptane ring system. Based on its relationship to (-)-Verbenone, which has a known (1S,5S) configuration, and the stereochemically defined IUPAC name, the absolute configuration of (-)-Verbenene is (1S,5S) .[1]
The IUPAC Standard InChI for the enantiomer that includes the stereochemical information consistent with (-)-Verbenene is InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3/t8-,9-/m0/s1.[2] The /t8-,9- and /m0 components of this string define the specific stereochemical arrangement of the molecule.
Enantiomers and Related Stereoisomers
(-)-Verbenene is one of two enantiomers of Verbenene. Its mirror image, which is non-superimposable, is (+)-Verbenene, with the opposite (1R,5R) configuration. These enantiomers exhibit identical physical properties except for the direction in which they rotate plane-polarized light.
The stereochemical relationships between (-)-Verbenene, its enantiomer, and its precursor (-)-Verbenone are crucial for understanding its synthesis and biological activity.
Synthesis of (-)-Verbenene
A common and effective method for the synthesis of alkenes from ketones is the Wittig reaction.[3][4] This makes it a suitable method for the preparation of (-)-Verbenene from its corresponding ketone, (-)-Verbenone.
Proposed Experimental Protocol: Wittig Reaction
This protocol describes the synthesis of (-)-Verbenene from (-)-Verbenone using methylenetriphenylphosphorane (B3051586) as the Wittig reagent.
Materials:
-
(-)-Verbenone
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Wittig Reagent (Ylide):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, suspend methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexane dropwise to the suspension with vigorous stirring.
-
Allow the resulting deep red or orange solution of the ylide to warm to room temperature and stir for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve (-)-Verbenone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with hexane, to yield pure (-)-Verbenene.
-
Spectroscopic Data
The characterization of (-)-Verbenene relies on various spectroscopic techniques. Below is a summary of expected and reported data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts:
-
Vinyl Protons: Signals for the exocyclic methylene (B1212753) protons (=CH₂) are expected in the region of 4.5-5.5 ppm. The protons on the endocyclic double bond would appear in a similar or slightly downfield region.
-
Allylic Protons: Protons on carbons adjacent to the double bonds would resonate in the range of 2.0-2.5 ppm.
-
Alkyl Protons: The bridgehead protons and other aliphatic protons would appear between 1.0 and 2.0 ppm.
-
Methyl Protons: The gem-dimethyl groups on the bicyclic ring would likely show two distinct singlets in the range of 0.8-1.3 ppm.
Expected ¹³C NMR Chemical Shifts:
-
Alkene Carbons: The carbons of the double bonds are expected to appear in the downfield region of the spectrum, typically between 100 and 150 ppm.
-
Aliphatic Carbons: The sp³ hybridized carbons of the bicyclic ring system would be found in the upfield region, generally between 20 and 60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of (-)-Verbenene would be characterized by the following absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| =C-H stretch (sp²) | 3010-3095 | Medium |
| C-H stretch (sp³) | 2850-2960 | Strong |
| C=C stretch (alkene) | 1640-1680 | Medium to Weak |
| C-H bend (alkene) | 890-990 | Strong |
The C=C stretching vibration for the exocyclic methylene group is a key characteristic feature.[1][5][6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
In a GC-MS analysis, (-)-Verbenene would exhibit a specific retention time on a given column. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 134. The fragmentation pattern would be characteristic of a bicyclic monoterpene, with major fragments arising from the loss of methyl (m/z = 119) and other alkyl groups, as well as rearrangements of the bicyclic core.[9][10][11][12][13]
Conclusion
(-)-Verbenene is a chiral molecule with a defined (1S,5S) absolute configuration. Its structure and stereochemistry can be unambiguously determined through a combination of spectroscopic methods and by understanding its relationship to stereochemically defined precursors like (-)-Verbenone. The Wittig reaction provides a viable synthetic route for its preparation. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the study and application of this and related chiral monoterpenes.
References
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- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
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